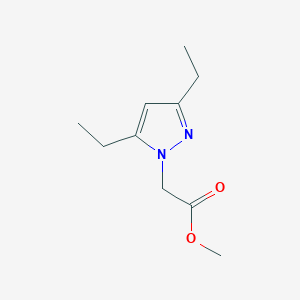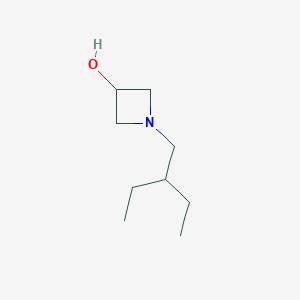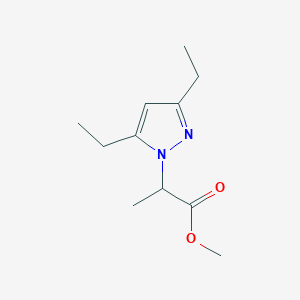
Cyclohexyl(thiophen-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
Cyclohexyl(thiophen-3-yl)methanamine hydrochloride is a chemical compound utilized in scientific research. Its applications range from drug development to organic synthesis due to its unique properties. It has a molecular weight of 245.82 .
Molecular Structure Analysis
The InChI code for Cyclohexyl(thiophen-3-yl)methanamine hydrochloride is1S/C12H19NS.ClH/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12;/h6-7,10-11,13H,1-5,8-9H2;1H . This indicates that the compound has a cyclohexyl group, a thiophen-3-yl group, and a methanamine group, all connected together, along with a hydrochloride group. Physical And Chemical Properties Analysis
Cyclohexyl(thiophen-3-yl)methanamine hydrochloride is a powder at room temperature . The compound is stable under normal shipping and handling conditions .Applications De Recherche Scientifique
Catalysis and Chemical Transformations
Selective Hydroxylation of Alkanes
Research on diiron(III) complexes with tridentate 3N ligands, including similar chemical structures, has shown efficiency in the selective hydroxylation of alkanes. These complexes serve as functional models for methane monooxygenases, illustrating the potential for specific chemical transformations, including cyclohexane hydroxylation, demonstrating significant total turnover numbers and alcohol selectivity (Sankaralingam & Palaniandavar, 2014).
Materials Science
Luminescence Sensitization
Studies involving thiophenyl-derivatized nitrobenzoato antennas have evaluated their effectiveness in sensitizing Eu(III) and Tb(III) luminescence. These findings suggest applications in materials science, particularly in developing new luminescent materials, which can be used in various technologies including organic light-emitting diodes (OLEDs) and sensors (Viswanathan & Bettencourt-Dias, 2006).
Biological Applications
Antiosteoclast Activity
The synthesis of derivatives containing (±)-piperidin-2-yl-methanamine showed moderate to high antiosteoclast and osteoblast activity. Such findings indicate potential applications in medical research, particularly in treating conditions affecting bone density and health (G. S. Reddy et al., 2012).
Learning and Memory Facilitation in Mice
A study on the synthesis of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) and its effects on learning and memory in mice demonstrated facilitation in these cognitive processes. This highlights the compound's potential in neurological research and understanding cognitive function (Jiang Jing-ai, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
cyclohexyl(thiophen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9;/h6-9,11H,1-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQUYAZSNJXORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CSC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)

![2-Oxaspiro[3.5]nonan-7-amine](/img/structure/B1471946.png)








